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Abstract
The hexaaminecobalt(III) ion, [Co(NH₃)₆]³⁺, serves as an archetypal model in coordination

chemistry for understanding the interplay between electronic structure, ligand field effects, and

magnetic properties. This guide provides a detailed examination of the ion, grounded in Crystal

Field Theory (CFT) and Ligand Field Theory (LFT). We delineate the electron configuration of

the central cobalt(III) ion, a d⁶ system, under the influence of six ammonia ligands. As strong-

field ligands, ammonia creates a significant energy splitting of the d-orbitals, resulting in a low-

spin t₂g⁶e_g⁰ configuration. This configuration, which features no unpaired electrons, dictates

the ion's magnetic behavior. Consequently, [Co(NH₃)₆]³⁺ is diamagnetic, a property that is

consistently verified through experimental methods such as magnetic susceptibility

measurements. This document provides the theoretical basis for these properties, outlines the

experimental protocols for their verification, and includes a standard procedure for the

synthesis of the chloride salt of the complex, hexaaminecobalt(III) chloride.

Introduction
The hexaaminecobalt(III) cation, [Co(NH₃)₆]³⁺, is a classic example of a "Werner complex,"

named after Alfred Werner, the pioneer of coordination chemistry.[1] Its stability, kinetic

inertness, and distinct properties have established it as a foundational compound for teaching

and research in inorganic chemistry.[1][2] Understanding the electronic structure of this ion is
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crucial for explaining its color, reactivity, and, most notably, its magnetic properties. This guide

synthesizes theoretical principles with experimental methodologies to provide a comprehensive

overview for researchers and drug development professionals who may utilize such complexes,

for instance, in structural biology to stabilize nucleic acid structures for X-ray crystallography.[1]

[2]

Theoretical Framework: Electron Configuration
The properties of [Co(NH₃)₆]³⁺ are a direct consequence of its electronic arrangement, which is

best described by Crystal Field Theory (CFT) and its more sophisticated successor, Ligand

Field Theory (LFT).[3][4][5]

The Central Ion and Ligand Field
The central metal in the complex is cobalt. In its elemental form, cobalt has an electron

configuration of [Ar] 3d⁷4s². To form the hexaaminecobalt(III) ion, the cobalt atom loses three

electrons, two from the 4s orbital and one from the 3d orbital, yielding the cobalt(III) ion, Co³⁺.

This results in a d⁶ electron configuration ([Ar] 3d⁶).[6][7][8]

In an isolated, gaseous Co³⁺ ion, the five 3d orbitals (d_xy_, d_xz_, d_yz_, d_x²-y²_, and

d_z²_) are degenerate, meaning they all have the same energy. However, when surrounded by

six ammonia (NH₃) ligands in an octahedral arrangement, this degeneracy is lifted. According

to Crystal Field Theory, the lone pairs of electrons on the ammonia ligands create a negative

electrostatic field that repels the electrons in the d-orbitals of the Co³⁺ ion.[3][9]

This repulsion is not uniform. The d_x²-y²_ and d_z²_ orbitals (the e_g_ set) point directly

towards the ligands along the x, y, and z axes, experiencing strong repulsion and thus an

increase in energy. The d_xy_, d_xz_, and d_yz_ orbitals (the t₂g set) are oriented between the

axes, experiencing less repulsion and becoming lower in energy relative to the initial

degenerate state.[3][10] This separation in energy is known as the crystal field splitting energy,

or Δₒ (delta octahedral).

Strong-Field Ligands and Low-Spin Configuration
The magnitude of Δₒ is determined by the nature of the ligand. Ligands are ranked in the

spectrochemical series based on their ability to cause d-orbital splitting. Ammonia (NH₃) is

classified as a strong-field ligand, meaning it induces a large Δₒ.[7][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/Hexaamminecobalt(III)_chloride
https://www.scribd.com/document/241604202/Hexaamminecobalt-III-Chloride
https://www.jove.com/science-education/v/11461/crystal-field-theory-octahedral-complexes
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_212_213%3A_Inorganic_Chemistry_(Nataro)/05%3A_Coordination_Chemistry/5.07%3A_Ligand_Field_Theory
https://fiveable.me/key-terms/inorganic-chemistry-ii/hexaamminecobaltiii
https://m.youtube.com/watch?v=Ofs0hQGyprM
https://www.quora.com/Explanation-why-Co-NH3-6-3-is-diamagnetic-using-crystal-field-theory
https://askfilo.com/user-question-answers-smart-solutions/question-electronic-configuration-of-co-nh_3-_6-3-based-on-3336333733353930
https://www.jove.com/science-education/v/11461/crystal-field-theory-octahedral-complexes
http://www.sciencemadness.org/talk/viewthread.php?tid=10368
https://www.jove.com/science-education/v/11461/crystal-field-theory-octahedral-complexes
http://www1.lasalle.edu/~prushan/IC-articles/IC%20exp%204.pdf
https://www.quora.com/Explanation-why-Co-NH3-6-3-is-diamagnetic-using-crystal-field-theory
https://askfilo.com/user-question-answers-smart-solutions/explain-co-nh3-6-3-is-alow-spin-complex-while-cof6-3-is-a-3334373439383730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a d⁶ ion like Co³⁺, there are two possible ways to arrange the six electrons in the split d-

orbitals:

High-Spin: If Δₒ is small (in the case of a weak-field ligand), the energy required to place an

electron in a higher-energy e_g_ orbital is less than the energy required to pair two electrons

in a single t₂g orbital (the spin-pairing energy, P). Electrons will therefore occupy all orbitals

singly before pairing, resulting in a t₂g⁴e_g² configuration with four unpaired electrons.

Low-Spin: If Δₒ is large (in the case of a strong-field ligand like NH₃), the energy cost of

promoting an electron to an e_g_ orbital is greater than the spin-pairing energy (Δₒ > P).

Therefore, the electrons will fill the lower-energy t₂g orbitals completely before any occupy

the e_g_ set.[12]

For [Co(NH₃)₆]³⁺, the strong-field NH₃ ligands create a large Δₒ, forcing all six d-electrons to

pair up in the t₂g orbitals.[6][7] This results in a low-spin electron configuration of t₂g⁶e_g⁰.

d-Orbital Splitting in [Co(NH₃)₆]³⁺

Free Co³⁺ Ion

d_xy_  d_xz_  d_yz_  d_x²-y²_  d_z²_ 
(Degenerate d-orbitals)

t₂g (d_xy_, d_xz_, d_yz_)
 ↑↓  ↑↓  ↑↓

 Splitting 

e_g_ (d_x²-y²_, d_z²_)

  Δₒ

(Large)
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Caption: d-orbital splitting for Co³⁺ in a strong octahedral field.

Magnetic Properties
The magnetic properties of a coordination complex are determined by the presence or absence

of unpaired electrons.
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Paramagnetic substances have unpaired electrons and are attracted to an external magnetic

field.

Diamagnetic substances have no unpaired electrons; all electrons are paired, and they are

weakly repelled by a magnetic field.[12]

Based on the low-spin t₂g⁶e_g⁰ electron configuration derived for [Co(NH₃)₆]³⁺, all six d-

electrons are paired. Therefore, the complex is predicted to be diamagnetic.[1][2][6][12] This

theoretical conclusion is consistently confirmed by experimental observation.[13]

Property Description

Central Metal Ion Cobalt (Co)

Oxidation State +3

d-electron Count d⁶

Ligand Field Strong (from 6x NH₃)

Spin State Low-Spin

Electron Configuration t₂g⁶e_g⁰

Number of Unpaired Electrons 0

Predicted Magnetic Property Diamagnetic

Observed Magnetic Property Diamagnetic[1][2]

Table 1: Summary of Electronic and Magnetic

Properties of [Co(NH₃)₆]³⁺.

Experimental Verification: Magnetic Susceptibility
The magnetic properties of a compound are quantified by measuring its magnetic susceptibility

(χ), which is a measure of how much a material will become magnetized in an applied magnetic

field.[14] From this value, the magnetic moment (μ) can be calculated, which directly relates to

the number of unpaired electrons (n) via the spin-only formula:

μ_s_ = √[n(n+2)] Bohr Magnetons (BM)
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For the hexaaminecobalt(III) ion, with a predicted n=0, the theoretical magnetic moment is 0

BM. Experimental determination confirms this diamagnetic nature.

Experimental Protocol: Measurement by Evans Balance
The Evans balance is a common and convenient instrument for determining magnetic

susceptibility.[14][15] It operates by measuring the force exerted on a sample by a magnetic

field.

Methodology:

Instrument Calibration: Ensure the Evans balance is turned on, stabilized, and properly

calibrated according to the manufacturer's specifications.

Prepare the Sample Tube:

Take an empty, clean glass sample tube and place it in the balance. Record the reading

for the empty tube (R₀).

Remove the tube and carefully fill it with the powdered [Co(NH₃)₆]Cl₃ sample to a packed

height (l) of approximately 2-3 cm. Ensure the top surface is flat.

Weigh the Sample: Accurately weigh the filled sample tube and subtract the mass of the

empty tube to determine the mass of the sample (m).

Measure the Sample:

Place the packed sample tube back into the balance holder.

Record the new reading (R). Since the sample is diamagnetic, R will be slightly less than

R₀.

Calculation:

The mass susceptibility (χ_g_) is calculated using the formula: χ_g_ = (C * l * (R - R₀)) /

(10⁹ * m) where C is the balance calibration constant, l is the sample length in cm, R and

R₀ are the balance readings, and m is the sample mass in grams.[14]
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The molar susceptibility (χ_M_) is then calculated by multiplying the mass susceptibility by

the molar mass (M) of the compound.

A correction for the inherent diamagnetism of the atoms and ligands (Pascal's constants)

is applied to find the corrected molar susceptibility, which is then used to calculate the

effective magnetic moment.

Conclusion: For [Co(NH₃)₆]Cl₃, the calculated magnetic moment will be approximately 0 BM,

confirming its diamagnetic character and the absence of unpaired electrons.

Workflow for Magnetic Susceptibility Measurement

Sample Preparation
([Co(NH₃)₆]Cl₃ powder) Pack Sample into Tube

(mass m, length l)

Measure Empty
Tube Reading (R₀)

Calculate Mass
Susceptibility (χ_g)

Measure Sample
Tube Reading (R) Calculate Molar

Susceptibility (χ_M)
Calculate Magnetic

Moment (μ)

Conclusion:
μ ≈ 0 BM

Diamagnetic

Click to download full resolution via product page

Caption: Experimental workflow for determining magnetic properties.

Synthesis of Hexaaminecobalt(III) Chloride
To facilitate experimental study, a reliable synthesis of a salt of the complex is required. The

following is a standard laboratory procedure for preparing [Co(NH₃)₆]Cl₃ from cobalt(II)

chloride. The synthesis involves the oxidation of Co(II) to Co(III) in the presence of ammonia,

which acts as both a ligand and a base. Activated charcoal serves as a catalyst.[16][17]

Protocol:

In a 250 mL flask, dissolve 12 g of CoCl₂·6H₂O and 8 g of NH₄Cl in 20 mL of distilled water.

[18][19]

Add 2 g of activated decolorizing charcoal to the flask.
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In a fume hood, slowly add 25 mL of concentrated aqueous ammonia to the mixture and cool

the flask in an ice bath to below 10°C.

While maintaining the low temperature, slowly and carefully add 5 mL of 20-volume (6%)

hydrogen peroxide from a burette or pipette. Stir continuously.

After the H₂O₂ addition is complete, gently heat the mixture on a hot plate to about 60-70°C

for 20-30 minutes to complete the reaction and reduce the volume. The color should change

from reddish to a yellowish-brown.[17]

Cool the mixture in an ice bath. Filter the crude product using a Büchner funnel to separate

the crystals and charcoal.

To purify, transfer the solid to a beaker containing 50 mL of water and 1-2 mL of concentrated

HCl. Heat the solution to dissolve the product, then filter while hot to remove the charcoal.

Add 10-15 mL of concentrated HCl to the hot filtrate and cool in an ice bath to precipitate the

purified orange-yellow crystals of [Co(NH₃)₆]Cl₃.

Collect the crystals by vacuum filtration, wash with small portions of 60% ethanol, followed

by 95% ethanol, and allow to air dry.[16][17]

Conclusion
The hexaaminecobalt(III) ion is a quintessential example of how ligand field strength dictates

the electronic and magnetic properties of a transition metal complex. The strong-field nature of

the six ammonia ligands induces a large d-orbital splitting, forcing the d⁶ electrons of the Co(III)

center into a low-spin t₂g⁶e_g⁰ configuration. The resulting absence of unpaired electrons

renders the complex diamagnetic. This theoretical model is robustly supported by experimental

data from magnetic susceptibility measurements, reinforcing the foundational principles of

coordination chemistry.

References
Wikipedia. Hexaamminecobalt(III) chloride. [Link]
RASETASS Journals. (2021). SYNTHESIS, CHARACTERIZATION AND MICROBIAL
ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE. Innovative Journal of Science, 3(3),
195-202. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://labguider.com/synthesis-of-hexaamminecobaltiii-chloride/
https://www.tutorsglobe.com/homework-help/chemistry/preparation-of-hexaamminecolbalt-iii-chloride-78736.aspx
https://labguider.com/synthesis-of-hexaamminecobaltiii-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tutorsglobe.com. Preparation of Hexaamminecolbalt (III) Chloride. [Link]
Scribd. Hexaaminecobalt (III) Chloride. [Link]
YouTube. (2023). [Co(NH3)6]3+ || Inner orbital coordination complex || Low spin complex.
[Link]
Slideshare. (2016). Synthesis of hexaammine cobalt (iii) chloride. [Link]
JoVE. (2020). Crystal Field Theory - Octahedral Complexes. [Link]
McMills, L., Nyasulu, F., & Barlag, R. (2014). Magnetic Susceptibility of Coordination
Compounds in the General Chemistry Laboratory.
ResearchGate. (2024).
ResearchGate. An illustration of ligand field theory: Complex [Co(NH3)6] 3+. [Link]
Fizika.si. Magnetic susceptibility measurements of transition metal containing compounds.
[Link]
Labguider. (2022). Synthesis of Hexaamminecobalt(iII) Chloride. [Link]
Scribd.
Chemistry LibreTexts. (2021). 5.7: Ligand Field Theory. [Link]
Michigan State University Chemistry.
Chemical Education Xchange. Paramagnetism: Compounds - Hexaamminecobalt(III)
Chloride. [Link]
Filo. (2025). Explain (co(NH3)6)3+ is a low spin complex while (coF6)3- is a high spin
complex. [Link]
ACS Publications. (1970). The Magnetic Properties of Hexaamminecobalt(III)
Quora. (2022). Explanation why [Co(NH3) 6] 3+ is diamagnetic using crystal field theory?
[Link]
JoVE. (2020). Colors and Magnetism. [Link]
MDPI. (2022). [Hexaamminecobalt(III)] Dichloride Permanganate—Structural Features and
Heat-Induced Transformations into (CoII,MnII)(CoIII,MnIII)2O4 Spinels. [Link]
YouTube. (2024). MOLECULAR ORBITAL DIAGRAM [Co(NH3)6]3+ AND [CoF6]3-. [Link]
Fiveable. Hexaamminecobalt(iii) Definition. [Link]
Sciencemadness Discussion Board. (2008). Cobalt (III) Ammine/Chloro complexes and
Crystal Field Theory. [Link]
La Salle University. Crystal Field Theory and the Spectrochemical Series for Cobalt (III)
Complexes. [Link]
Scribd. Hexaamminecobalt (III) Chloride. [Link]
Filo. (2025). Electronic configuration of [Co(NH_3)_6]^{3+} based on Crystal Field Theory.
[Link]
YouTube. (2024). [Co(NH3)
ResearchGate. Electron configuration of Co 3+ ion in [Co(NH3)3(NO2)3]. [Link]
ResearchGate. Crystal field theory drives cobalt (III) complexes. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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